molecular formula C17H16BrN5O B2880556 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide CAS No. 326002-05-5

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide

Cat. No.: B2880556
CAS No.: 326002-05-5
M. Wt: 386.2 g/mol
InChI Key: RMWKARCLGHQCAH-XDHOZWIPSA-N
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Description

The compound 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide features a benzotriazole moiety linked via a propanehydrazide bridge to a 4-bromophenyl ethylidene group. Benzotriazole derivatives are known for their versatility in medicinal and materials chemistry due to their electron-deficient aromatic system, which enhances stability and facilitates π-π interactions .

Properties

CAS No.

326002-05-5

Molecular Formula

C17H16BrN5O

Molecular Weight

386.2 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H16BrN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+

InChI Key

RMWKARCLGHQCAH-XDHOZWIPSA-N

SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide typically involves multiple steps:

  • Formation of Benzotriazole Derivative: : The initial step involves the preparation of a benzotriazole derivative. This can be achieved by reacting benzotriazole with a suitable alkylating agent under basic conditions.

  • Hydrazide Formation: : The next step involves the formation of the hydrazide group. This is typically done by reacting the benzotriazole derivative with hydrazine hydrate under reflux conditions.

  • Condensation Reaction: : The final step is the condensation of the hydrazide with 4-bromoacetophenone to form the desired compound. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, the use of automated synthesis and purification systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide group.

    Reduction: Aminated derivatives of the imine linkage.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives could be explored for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzotriazole moiety could play a crucial role in binding to the enzyme, while the hydrazide group could form hydrogen bonds or other interactions with the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

4-Bromophenyl vs. 4-Fluorophenyl
  • 3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide (C₁₇H₁₆FN₅O, CID 9616964) replaces bromine with fluorine.
    • Impact : Fluorine, being smaller and less polarizable than bromine, reduces steric hindrance and alters electronic properties. This may enhance metabolic stability and membrane permeability .
    • Structural Data : SMILES and InChI keys confirm the (E)-configuration, critical for molecular recognition .
4-Bromophenyl vs. 4-Methoxyphenyl
  • 3-(1H-Benzotriazol-1-yl)-N′-[(E)-(4-methoxyphenyl)methylene]propanehydrazide (MFCD02838654) substitutes bromine with an electron-donating methoxy group.
4-Bromophenyl vs. Naphthalene
  • 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibits a bulky naphthalene group. Bioactivity: Demonstrates 1.4× higher antioxidant activity than ascorbic acid, attributed to extended conjugation and radical scavenging .

Heterocyclic Core Modifications

Benzotriazole vs. Imidazole
  • (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide replaces benzotriazole with a nitroimidazole. Bioactivity: Shows antibacterial activity (MIC = 7.1 µM against E. coli), comparable to kanamycin B .
Benzotriazole vs. Thiophene
  • (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide incorporates thiophene, enhancing antibacterial activity against pathogens like S. aureus .

Biological Activity

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H16BrN5O
  • SMILES : C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br
  • InChIKey : RMWKARCLGHQCAH-UNOMPAQXSA-N

The compound features a benzotriazole core, which is often linked to various substituents that influence its biological activity.

Biological Activity Overview

Benzotriazole derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many benzotriazole compounds have shown significant antibacterial and antifungal properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Research has suggested that certain benzotriazole derivatives possess anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Benzotriazoles can intercalate into DNA, potentially disrupting replication and transcription processes in pathogenic organisms or cancer cells.

Antimicrobial Activity

A study evaluated various benzotriazole derivatives for their antimicrobial properties. Among these, compounds similar to this compound showed moderate antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus12

Anticancer Activity

Another investigation focused on the anticancer properties of benzotriazole derivatives. The results indicated that certain derivatives could inhibit the proliferation of human cancer cell lines, suggesting potential use in cancer therapy .

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (cervical)25
This compoundMCF7 (breast)30

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